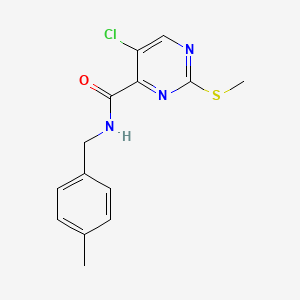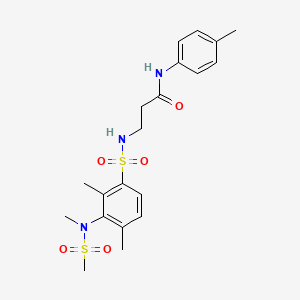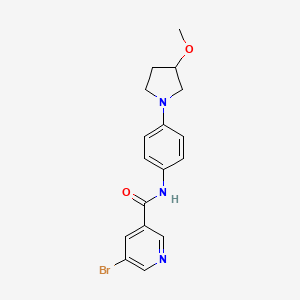![molecular formula C22H20N6O4S2 B2624575 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-42-7](/img/no-structure.png)
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are known to contribute to the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring in the molecule allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 210–214 °C. The FT-IR (KBr, ν max cm −1) values are 1270 (C–S), 1652 (C=N), 1670 (amide C=O), and 3135–3165 (–NH) .Applications De Recherche Scientifique
- Thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. While the specific compound you mentioned hasn’t been directly studied in this context, its structural features suggest potential activity in these areas .
- Researchers have synthesized various thiazole derivatives and evaluated their antifungal properties. Although not specifically related to the compound you mentioned, exploring its antifungal potential could be worthwhile .
- The compound’s structure may allow it to interact with COX enzymes. Investigating its COX-1 and COX-2 inhibitory activity could provide insights into its potential as an anti-inflammatory agent .
- SIRT1 (sirtuin 1) is a protein associated with longevity and cellular stress response. Some research suggests that compounds like the one you described may modulate SIRT1 activity, impacting various diseases .
- Thiazole-containing compounds have shown promise in cancer research. While direct evidence for the compound you mentioned is limited, exploring its effects on cancer cell lines could be valuable .
- Given the compound’s structural features, it might influence metabolic pathways. Investigating its impact on conditions like type 2 diabetes mellitus could be relevant .
Anti-Inflammatory and Analgesic Properties
Antifungal Activity
Cyclooxygenase (COX) Inhibition
SIRT1 Modulation
Anticancer Potential
Metabolic Disorders
Orientations Futures
The thiazole moiety has been an important heterocycle in the world of chemistry for many decades. Due to its aromaticity and the many reactive positions where various reactions may take place, it contributes to the development of various drugs and biologically active agents . Therefore, the future directions of research on this compound could involve further exploration of its potential biological activities and applications in drug development .
Mécanisme D'action
Target of Action
The primary target of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 and COX-2 enzymes, N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its target enzymes .
Result of Action
The molecular and cellular effects of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide’s action include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in anti-inflammatory effects, as evidenced by the compound’s high IC50 values for COX-1 inhibition .
Propriétés
Numéro CAS |
872597-42-7 |
|---|---|
Nom du produit |
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide |
Formule moléculaire |
C22H20N6O4S2 |
Poids moléculaire |
496.56 |
Nom IUPAC |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H20N6O4S2/c1-11-3-8-14-15(9-11)34-22(24-14)25-16(29)10-33-21-27-18(23)17(20(31)28-21)26-19(30)12-4-6-13(32-2)7-5-12/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
Clé InChI |
DORUVBLWRKPQRB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)OC)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)
![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)



![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)
![(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B2624510.png)


![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)